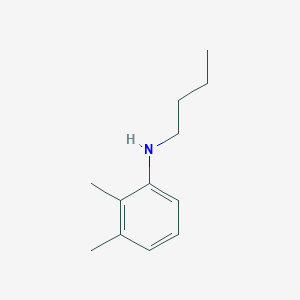

N-butyl-2,3-dimethylaniline

Description

BenchChem offers high-quality N-butyl-2,3-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2,3-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-butyl-2,3-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-4-5-9-13-12-8-6-7-10(2)11(12)3/h6-8,13H,4-5,9H2,1-3H3 |

InChI Key |

BXEJNWJDHCQLSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of N-butyl-2,3-dimethylaniline in Organic Solvents

Preamble: Navigating a Specific Solubility Landscape

In the realm of synthetic chemistry and materials science, understanding the solubility of a compound is paramount to its successful application. This guide focuses on N-butyl-2,3-dimethylaniline, a substituted aniline derivative. It is critical to note that while extensive data exists for related compounds like 2,3-dimethylaniline and N,N-dimethylaniline, specific quantitative solubility data for the N-butyl derivative is not widely published. This guide, therefore, adopts a first-principles approach. We will build a robust understanding of the expected solubility of N-butyl-2,3-dimethylaniline by examining the physicochemical properties of its parent structures, delving into the theoretical underpinnings of solubility, and providing the methodologies to determine these parameters empirically. This approach is designed to empower the researcher with the predictive tools and experimental know-how to confidently work with this compound.

Molecular Profile: N-butyl-2,3-dimethylaniline

To understand the solubility of N-butyl-2,3-dimethylaniline, we must first consider its molecular structure. It is an aromatic amine with the following key features:

-

Aniline Core: A benzene ring substituted with an amino group.

-

N-Butyl Group: A four-carbon alkyl chain attached to the nitrogen atom. This feature significantly increases the molecule's nonpolar character compared to its parent, 2,3-dimethylaniline.

-

Two Methyl Groups: Attached to the benzene ring at positions 2 and 3. These groups add to the steric bulk and the nonpolar nature of the molecule.

The combination of a polar amino group and a significant nonpolar hydrocarbon structure suggests that N-butyl-2,3-dimethylaniline will exhibit solubility characteristics of a moderately polar compound with a notable affinity for nonpolar to moderately polar organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage is based on the concept that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Intermolecular Forces at Play

The solubility of N-butyl-2,3-dimethylaniline is governed by a balance of the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the random movement of electrons. The large, nonpolar butyl group and the aromatic ring of N-butyl-2,3-dimethylaniline will have significant Van der Waals interactions with nonpolar solvents like hexanes and toluene.

-

Dipole-Dipole Interactions: The nitrogen atom in the amine group creates a dipole moment in the molecule. This allows for attractive interactions with other polar molecules, such as those found in solvents like dichloromethane or ethyl acetate.

-

Hydrogen Bonding: While the tertiary amine in N-butyl-2,3-dimethylaniline cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like alcohols, although these interactions will be weaker than for primary or secondary amines which can both donate and accept hydrogen bonds.[2]

The Impact of the N-butyl Group

The addition of the butyl group, compared to a methyl group (as in N,N,2,3-tetramethylaniline) or a hydrogen (as in 2,3-dimethylaniline), is the most significant factor influencing its solubility profile. The butyl group increases the size of the hydrophobic alkyl part of the molecule, which generally leads to:

-

Decreased solubility in highly polar solvents like water.

-

Increased solubility in nonpolar and moderately polar organic solvents where Van der Waals forces are the dominant intermolecular interaction.

Lower aliphatic amines can be soluble in water due to their ability to form hydrogen bonds. However, as the molar mass and the size of the hydrophobic alkyl portion increase, water solubility decreases significantly.[2]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the solubility of N-butyl-2,3-dimethylaniline in various classes of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aliphatic (e.g., Hexane, Cyclohexane) | Good to Excellent | Dominated by Van der Waals forces between the butyl group and the solvent. |

| Nonpolar Aromatic (e.g., Toluene, Benzene) | Excellent | Strong Van der Waals forces and potential pi-pi stacking interactions between aromatic rings. |

| Halogenated (e.g., Dichloromethane, Chloroform) | Excellent | Good balance of Van der Waals forces and dipole-dipole interactions. |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Good to Excellent | Moderately polar with the ability to accept hydrogen bonds, providing favorable interactions. |

| Esters (e.g., Ethyl Acetate) | Good | Moderately polar solvent capable of dipole-dipole interactions. |

| Ketones (e.g., Acetone) | Moderate to Good | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate | The solvent's ability to hydrogen bond is less effectively utilized by the tertiary amine. |

| Highly Polar Protic (e.g., Water) | Very Low to Insoluble | The large nonpolar portion of the molecule dominates, leading to poor miscibility. |

| Highly Polar Aprotic (e.g., Dimethyl Sulfoxide) | Moderate | The high polarity of the solvent may not be ideally matched with the moderately polar nature of the solute. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a reliable and widely recognized technique.[3] This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol

-

Preparation: Add an excess amount of N-butyl-2,3-dimethylaniline to a series of vials, each containing a known volume of the selected organic solvent. The key is to have undissolved solid present to ensure a saturated solution.[3]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, centrifuge the samples at the same temperature.[6]

-

Sampling: Carefully extract an aliquot of the clear, supernatant solution. It is crucial to avoid disturbing the undissolved solid.

-

Quantification: Analyze the concentration of N-butyl-2,3-dimethylaniline in the aliquot using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve must be prepared using standards of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from solvent interference, this can be a rapid method. A calibration curve is also required.

-

-

Data Analysis: The determined concentration represents the solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several factors can influence the solubility of N-butyl-2,3-dimethylaniline. Understanding these can aid in solvent selection and process optimization.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding heat favors the formation of the solution.

-

Solvent Polarity: As detailed in Section 3, the polarity match between the solute and solvent is the most critical factor.

-

Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility.

-

pH (in aqueous or protic systems): Although N-butyl-2,3-dimethylaniline is a weak base, in acidic conditions, the amine group can be protonated to form a salt. This salt would have significantly higher solubility in polar solvents.

Diagram of Influencing Factors

Caption: Key Factors Influencing the Solubility of N-butyl-2,3-dimethylaniline.

Applications and Importance of Solubility

The solubility of substituted anilines like N-butyl-2,3-dimethylaniline is crucial in various industrial and research applications. While specific applications for the N-butyl derivative are not widely documented, the applications of its parent compound, 2,3-dimethylaniline, provide context for its potential uses.[7]

-

Pharmaceutical Synthesis: 2,3-Dimethylaniline is a key precursor in the synthesis of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[8] The solubility of any intermediate, such as N-butyl-2,3-dimethylaniline, in reaction solvents is critical for achieving good reaction kinetics, yield, and purity.

-

Dye and Pigment Manufacturing: Aromatic amines are foundational in the production of azo dyes.[9] The solubility of the amine dictates the choice of solvent for diazotization and coupling reactions, impacting the final product's quality.[10]

-

Polymer Science: 2,3-Dimethylaniline can be used to create conductive polymers. The methyl groups on the aniline ring enhance the solubility and processability of these polymers compared to unsubstituted polyaniline.[9] The addition of a butyl group would likely further enhance solubility in organic solvents, making it a potentially valuable monomer for creating processable conductive materials for applications like anti-corrosive coatings.[9]

-

Agrochemicals: The compound serves as a building block in the synthesis of some agrochemicals.[7][10] Proper solubility is essential for formulation and delivery.

In all these fields, poor solubility can lead to challenges in reaction setup, product purification (e.g., crystallization), and formulation. Therefore, a thorough understanding of the solubility profile is a prerequisite for efficient process development.

Conclusion and Future Outlook

While direct, quantitative solubility data for N-butyl-2,3-dimethylaniline remains to be broadly published, a strong predictive framework can be established based on fundamental chemical principles and data from analogous compounds. This guide has outlined the expected solubility of N-butyl-2,3-dimethylaniline across a range of organic solvents, provided a detailed protocol for its experimental determination, and discussed the critical factors influencing this property.

For researchers and developers, the path forward involves the empirical validation of these predictions using standardized methods like the shake-flask technique. Furthermore, the application of computational models, which use physicochemical parameters to predict solubility, represents a promising avenue for refining our understanding of this and other novel compounds, ultimately accelerating research and development timelines in the chemical and pharmaceutical industries.[11][12][13]

References

- 2,3-Dimethylaniline | Solubility of Things.

- 2,3-Dimethylaniline - Chem-Impex.

- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights.

- N,N-Dimethylaniline | 121-69-7 - ChemicalBook.

- Experiment: Solubility of Organic & Inorganic Compounds.

- N,N-Dimethylaniline: Synthesis, applications and toxicity - ChemicalBook.

- Industrial Applications of 2,3-Dimethylaniline: From Dyes to Polymers.

- Amines - NCERT.

- Dimethylaniline - Wikipedia.

- N,N-Dimethylaniline 99 121-69-7 - Sigma-Aldrich.

-

Solubility of Organic Compounds - Chemistry LibreTexts. Available at: [Link]

- Solubility of Organic Compounds.

-

Computational models for the prediction of drug solubility | Request PDF - ResearchGate. Available at: [Link]

-

N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties - ResearchGate. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

-

Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry - PubMed. Available at: [Link]

- The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysi - American Chemical Society. Available at: [Link]

-

Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

Computational studies of Distinct Anilines for Electrooptical properties - ResearchGate. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. ncert.nic.in [ncert.nic.in]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N-butyl-2,3-dimethylaniline for Advanced Research Applications

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, characterization, and potential applications of N-butyl-2,3-dimethylaniline (CAS No. 105336-22-9). This document provides practical insights and methodologies to facilitate its use in complex organic synthesis and medicinal chemistry.

Introduction: Chemical Identity and Strategic Importance

N-butyl-2,3-dimethylaniline is a tertiary aromatic amine that presents significant interest as a chemical intermediate. Its structural architecture, featuring a butyl group on the nitrogen atom of 2,3-dimethylaniline, offers a unique combination of steric and electronic properties. The parent compound, 2,3-dimethylaniline (also known as 2,3-xylidine), is a well-established building block in the pharmaceutical industry, most notably in the synthesis of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[1] The N-butyl derivative, therefore, represents a valuable scaffold for the development of novel pharmaceutical analogues and other fine chemicals.

This guide will navigate the current commercial landscape for this compound, provide a robust, validated protocol for its synthesis and purification, detail its analytical characterization, and discuss its potential applications in drug discovery and material science.

Commercial Availability and Procurement

N-butyl-2,3-dimethylaniline is not a widely stocked bulk chemical but is available as a research-grade compound from specialized suppliers. Its availability is primarily geared towards research and development laboratories rather than large-scale industrial production.

When sourcing this chemical, it is critical to verify the purity and obtain a certificate of analysis (CoA) from the supplier. For drug development applications, a purity of ≥98% is typically required.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLD Pharm | 105336-22-9 | C₁₂H₁₉N | 177.29 | Available for online ordering; may require cold-chain transportation.[2] |

Procurement Insight: Given its status as a specialty chemical, lead times for N-butyl-2,3-dimethylaniline may be longer than for its precursor, 2,3-dimethylaniline, which is readily available from numerous suppliers such as Chem-Impex, Tokyo Chemical Industry, and Sigma-Aldrich.[3][4][5] For larger quantities or GMP-grade material, engaging with a custom synthesis provider is the most viable strategy.

Synthesis of N-butyl-2,3-dimethylaniline

The most direct and reliable method for the laboratory-scale synthesis of N-butyl-2,3-dimethylaniline is the N-alkylation of 2,3-dimethylaniline with a suitable butylating agent, such as 1-bromobutane. This is a classic nucleophilic substitution reaction.

Causality of Experimental Choices

-

Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is selected to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reactants and the inorganic base, and they do not participate in the reaction. Acetonitrile is often preferred for easier work-up.

-

Reaction Temperature: Heating the reaction mixture accelerates the rate of this Sₙ2 reaction. A temperature of 80°C provides a sufficient rate without promoting significant side reactions or solvent evaporation.

-

Purification: Column chromatography is the gold standard for purifying research-scale organic compounds. The choice of a non-polar eluent system (e.g., hexanes/ethyl acetate) is based on the relatively non-polar nature of the N-butylated product compared to the more polar starting aniline.

Visualizing the Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for N-butyl-2,3-dimethylaniline

Detailed Experimental Protocol

Materials:

-

2,3-Dimethylaniline (≥99%, 1.0 eq)

-

1-Bromobutane (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Acetonitrile

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dimethylaniline (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add 1-bromobutane (1.1 eq) to the stirring suspension.

-

Heat the reaction mixture to 80°C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture to remove the potassium carbonate and rinse the solid with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-butyl-2,3-dimethylaniline as an oil.

Analytical Characterization

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.9-7.1 (m, 1H, Ar-H), δ ~6.6-6.8 (m, 2H, Ar-H), δ ~3.1 (t, 2H, N-CH₂), δ ~2.3 (s, 3H, Ar-CH₃), δ ~2.1 (s, 3H, Ar-CH₃), δ ~1.6 (m, 2H, N-CH₂-CH₂), δ ~1.4 (m, 2H, CH₂-CH₃), δ ~0.9 (t, 3H, CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~147 (Ar-C-N), δ ~137 (Ar-C-CH₃), δ ~130 (Ar-C-H), δ ~126 (Ar-C-CH₃), δ ~124 (Ar-C-H), δ ~118 (Ar-C-H), δ ~48 (N-CH₂), δ ~31 (N-CH₂-CH₂), δ ~20 (CH₂-CH₃), δ ~20 (Ar-CH₃), δ ~14 (CH₂-CH₃), δ ~14 (Ar-CH₃) |

| FT-IR (thin film) | ν ~3050-3000 cm⁻¹ (Ar C-H stretch), ν ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ν ~1600, 1500 cm⁻¹ (Ar C=C stretch), ν ~1350-1250 cm⁻¹ (C-N stretch) |

| Mass Spec (EI) | Predicted M⁺ at m/z = 177.15 |

Applications in Drug Development and Research

The primary value of N-butyl-2,3-dimethylaniline lies in its role as a versatile intermediate for creating novel molecules.

-

NSAID Analogues: As the N-butyl analogue of a key precursor to Mefenamic Acid, this compound allows for the synthesis of new N-aryl anthranilic acid derivatives.[1] Introducing a butyl group can modulate the lipophilicity and metabolic stability of the final compound, potentially leading to improved pharmacokinetic profiles.

-

Agrochemical Synthesis: 2,3-Dimethylaniline is a precursor in the production of some herbicides.[3] The N-butyl derivative could be used to synthesize new crop protection agents with altered properties.

-

Material Science: Aromatic amines are fundamental components in the synthesis of dyes and polymers. N-butyl-2,3-dimethylaniline can be used as a monomer or building block for specialized polymers with tailored electronic and physical properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-butyl-2,3-dimethylaniline is not widely available. Therefore, it must be handled with the precautions appropriate for its parent compound, 2,3-dimethylaniline, which is classified as toxic.[8][9]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-butyl-2,3-dimethylaniline, while not a common commodity chemical, is accessible to the research community through specialized suppliers or straightforward laboratory synthesis. Its utility as a precursor for novel compounds in medicinal chemistry and material science makes it a valuable tool for innovation. By understanding its procurement, synthesis, and handling, researchers can effectively incorporate this versatile building block into their discovery and development workflows.

References

- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. Vertex AI Search Result.

-

CRM LABSTANDARD. 2,3-Dimethylaniline. [Link]

-

ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. [Link]

-

Wikipedia. 2,3-Xylidine. [Link]

-

PubChem. 2,3-Dimethylaniline. [Link]

-

ResearchGate. Friede–Crafts alkylation of N,N-dimethylaniline. [Link]

-

ResearchGate. Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]

-

Wikipedia. Dimethylaniline. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-dimethylaniline. [Link]

-

CPAchem. Safety data sheet. [Link]

-

Loba Chemie. N,N-DIMETHYLANILINE AR. [Link]

-

NSF PAR. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

-

New Journal of Chemistry (RSC Publishing). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. [Link]

Sources

- 1. 2,3-Xylidine - Wikipedia [en.wikipedia.org]

- 2. 105336-22-9|N-Butyl-2,3-dimethylaniline|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3-Dimethylaniline | 87-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

thermal stability and decomposition of N-butyl-2,3-dimethylaniline

Technical Guide: Thermal Stability and Decomposition of N-butyl-2,3-dimethylaniline

Executive Summary This guide provides a comprehensive technical analysis of N-butyl-2,3-dimethylaniline (N-butyl-2,3-xylidine), a secondary aromatic amine.[1] While 2,3-dimethylaniline is a well-documented precursor for Mefenamic Acid, its N-butylated derivative presents unique stability challenges.[1] This molecule serves as a critical model for understanding alkyl-chain lability in sterically crowded aniline derivatives.[1] This document details its thermodynamic profile, decomposition mechanisms (oxidative dealkylation vs. homolysis), and rigorous protocols for stability assessment in drug development contexts.[1]

Part 1: Chemical Identity and Structural Context[2][3]

Compound: N-butyl-2,3-dimethylaniline

CAS: (Analogous to 2,3-xylidine derivatives; specific CAS for N-butyl variant is rare/custom synthesis)

Molecular Formula:

Structural Significance: The molecule features a secondary amine nitrogen flanked by a sterically hindering ortho-methyl group (at the 2-position) and an electron-donating butyl chain. This steric crowding at the nitrogen center significantly alters its thermal behavior compared to simple N-alkyl anilines.

-

Core Moiety: 2,3-Dimethylphenyl ring (rigid, electron-rich).[1]

-

Labile Moiety: N-butyl chain (susceptible to

-carbon oxidation and radical abstraction).[1]

Part 2: Thermodynamics and Thermal Profile

The thermal stability of N-butyl-2,3-dimethylaniline is governed by the bond dissociation energy (BDE) of the

Predicted Physical Properties

Data derived from Structure-Property Relationships (SPR) of homologous N-alkyl xylidines.[1]

| Property | Value (Est.) | Rationale |

| Boiling Point | 255°C – 265°C | Extrapolated from 2,3-dimethylaniline (221°C) and N-butylaniline (241°C).[1] |

| Flash Point | > 105°C | Consistent with high-boiling secondary amines.[1] |

| Thermal Onset ( | ~180°C (Air) | Oxidation of |

| Pyrolytic Onset ( | > 320°C (Inert) | Homolytic cleavage of |

Critical Thermal Events

-

Oxidative Induction (150°C - 200°C): In the presence of oxygen, the molecule undergoes N-dealkylation. The ortho-methyl group provides some steric protection, but not enough to prevent radical attack on the butyl chain.

-

Homolytic Scission (>300°C): Under inert atmosphere (

), the weakest bond is the

Part 3: Decomposition Mechanisms[1]

The decomposition of N-butyl-2,3-dimethylaniline follows two distinct pathways depending on the environment (Oxidative vs. Non-Oxidative).

Pathway A: Oxidative Dealkylation (Dominant in Process Conditions)

This is the primary risk during synthesis and drying.

-

Radical Abstraction: An initiator (trace metal or peroxide) abstracts a hydrogen from the

-carbon of the butyl group. -

Imine Formation: The radical reacts with

to form a peroxy radical, eventually collapsing to an imine intermediate (N-butylidene-2,3-dimethylaniline).[1] -

Hydrolysis: The unstable imine hydrolyzes (with trace moisture) to yield 2,3-dimethylaniline (parent amine) and butyraldehyde .[1]

Pathway B: Thermal Homolysis (High Temperature/Inert)

At temperatures exceeding 300°C, the energy is sufficient to cleave the C-N bond directly, generating a 2,3-dimethylanilino radical and a butyl radical. The butyl radical typically disproportionates to butene and butane.

Visualization of Decomposition Pathways

Figure 1: Dual decomposition pathways showing oxidative dealkylation (primary risk) and pyrolytic homolysis.[1][2][3][4]

Part 4: Analytical Methodologies

To detect decomposition, specific analytical markers must be monitored.[1]

Target Impurities to Monitor:

-

2,3-Dimethylaniline (2,3-DMA): The primary degradant.[1]

-

Butyraldehyde: Volatile, indicates oxidative breakdown.[1]

-

N-butyl-2,3-dimethyl-4-hydroxyaniline: A potential ring-oxidation byproduct if the aromatic ring is attacked (less likely than alkyl oxidation).[1]

Recommended Method: Reverse-Phase HPLC [1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase: Gradient of Phosphate Buffer (pH 7.0) and Acetonitrile.

-

Rationale: High pH suppresses protonation of the aniline, improving peak shape and retention.

-

-

Detection: UV at 240 nm (absorption max for xylidine ring).[1]

-

Flow Rate: 1.0 mL/min.[1]

Part 5: Experimental Protocols (Stability Testing)

This protocol is designed to validate the stability of N-butyl-2,3-dimethylaniline under stress conditions relevant to pharmaceutical manufacturing (e.g., distillation or drying).[1]

Protocol: Forced Degradation (Thermal & Oxidative)[1]

Objective: Determine the rate of N-dealkylation at elevated temperatures.

Materials:

-

N-butyl-2,3-dimethylaniline (Pure standard).[1]

-

High-pressure HPLC vials (crimped).

-

Heating block capable of 150°C.

-

Internal Standard: Naphthalene (chemically inert, distinct retention time).[1]

Workflow:

-

Preparation: Prepare a 1 mg/mL solution of the analyte in Decalin (high boiling point solvent, b.p. 190°C) containing 0.1 mg/mL Naphthalene.

-

Aliquot: Split solution into two sets of vials:

-

Stress: Incubate both sets at 120°C, 140°C, and 160°C .

-

Sampling: Remove vials at T=0, 4h, 8h, 24h. Quench immediately on ice.

-

Analysis: Dilute 1:10 in Acetonitrile and analyze via HPLC.

Calculation of Rate Constant (

-

Expectation: Set B (Air) will show significantly faster degradation (higher

) than Set A, confirming oxidative sensitivity.[1]

Visualization: Experimental Workflow

Figure 2: Forced degradation workflow comparing inert vs. oxidative thermal stress.

Part 6: Risk Mitigation in Scale-Up[1]

When scaling up processes involving N-butyl-2,3-dimethylaniline (e.g., distillation recovery), the following engineering controls are mandatory to prevent runaway decomposition or product loss.

| Hazard | Engineering Control | Rationale |

| Oxidative Degradation | Nitrogen Blanketing | Maintain |

| Thermal Accumulation | Wiped Film Evaporator (WFE) | Use WFE for purification instead of batch distillation to minimize "residence time" at high temperature.[1] |

| Acid Catalysis | Base Wash | Ensure the crude stream is neutral/basic.[1] Trace acids catalyze the hydrolysis of the imine intermediate, accelerating decomposition. |

References

-

National Toxicology Program. (1992).[1][3] NTP Chemical Repository Database: 2,3-Xylidine.[1][3] (Provides baseline thermal data for the parent ring system). Link[1]

-

Roy, S., et al. (2022).[1] Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s.[5] (Mechanistic insight into alkyl chain scission and

-hydrogen abstraction relevant to N-alkyl chains). Link[1] -

Zhang, Y., et al. (2025).[1] Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (Establishes aniline as a radical carrier/inert solvent, validating the radical mechanism in aniline derivatives). Link

-

European Pharmacopoeia (EDQM). Mefenamic Acid Impurity A (2,3-Dimethylaniline).[1] (Identifies the dealkylated product as a critical regulated impurity). Link[1]

-

Loba Chemie. Safety Data Sheet: N,N-Dimethylaniline. (Used as a homologous reference for flash point and thermal handling of N-alkylated anilines). Link

Sources

- 1. 121-69-7 CAS | N,N-DIMETHYLANILINE | Amines & Amine Salts | Article No. 03393 [lobachemie.com]

- 2. chembk.com [chembk.com]

- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: N-Butyl-2,3-Dimethylaniline in Azo Dye Synthesis

Abstract

This application note details the utilization of N-butyl-2,3-dimethylaniline (CAS 105336-22-9) as a lipophilic coupling component in the synthesis of solvent-soluble azo dyes. Unlike primary anilines, this secondary amine derivative functions exclusively as the nucleophilic substrate in diazo coupling reactions. The presence of the N-butyl chain imparts significant solubility in non-polar organic solvents (hydrocarbons, oils, plastics), while the 2,3-dimethyl substitution pattern provides steric protection that influences solvatochromism and lightfastness. This guide provides a validated protocol for coupling this precursor with a representative diazonium salt (4-nitrobenzenediazonium chloride) to yield a prototype solvent dye.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

The Molecule

N-butyl-2,3-dimethylaniline (also referred to as N-butyl-2,3-xylidine) is a secondary aromatic amine. Its structural architecture is critical for its application in "Solvent Dyes" used in fuel marking, plastics, and smoke formulations.

-

Lipophilicity: The

butyl chain drastically lowers water solubility and increases affinity for organic matrices compared to the parent xylidine. -

Regiochemistry: The 2,3-dimethyl pattern blocks the C2 position and sterically hinders the C6 position. Consequently, electrophilic attack by diazonium ions is highly regioselective for the C4 (para) position.

-

Electronic Effects: The amino group is a strong activator (ortho/para director). The alkyl groups provide mild electron-donating induction, causing a bathochromic (red) shift in the final dye compared to unsubstituted aniline analogs.

Mechanism of Action: Electrophilic Aromatic Substitution

The synthesis relies on the Diazo Coupling reaction.[1] The reaction involves the attack of a weak electrophile (the diazonium ion,

Key Mechanistic Constraint: As a secondary amine, N-butyl-2,3-dimethylaniline can potentially react at the nitrogen atom to form a triazene (N-coupling) rather than an azo dye (C-coupling). To prevent this and favor Carbon-coupling at the C4 position, the reaction must be conducted in weakly acidic conditions (pH 4.0–5.0) . Strong acids would protonate the amine (deactivating the ring), while basic conditions favor N-coupling or diazonium decomposition.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Conc. |

| 4-Nitroaniline | Diazo Component (Source) | >99% |

| N-Butyl-2,3-dimethylaniline | Coupling Component | >98% |

| Sodium Nitrite ( | Diazotization Agent | 4 M (aq) |

| Hydrochloric Acid ( | Acidifier | 37% & 2 M |

| Sulfamic Acid | Nitrite Scavenger | Solid |

| Sodium Acetate | Buffer | Sat. Soln. |

| Ethanol/Methanol | Solvent | Industrial Grade |

Workflow Diagram (DOT)

The following diagram illustrates the critical process flow, emphasizing temperature and pH control points.

Caption: Figure 1: Step-by-step synthetic pathway for azo dye production using N-butyl-2,3-dimethylaniline.

Detailed Procedure

Phase A: Diazotization (Generation of Electrophile)

-

Dissolution: In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 15 mL of 6 M HCl. Heat gently if necessary to dissolve, then cool the solution rapidly in an ice-salt bath to 0–5°C . The amine hydrochloride may precipitate as a fine suspension; this is normal.

-

Nitrosation: Dropwise add 2.5 mL of 4 M

solution while stirring vigorously. Maintain temperature below 5°C .-

Critical Check: After addition, wait 5 minutes and test with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required to ensure complete reaction).

-

-

Scavenging: Add solid sulfamic acid (~100 mg) in small portions until the starch-iodide test is negative. This prevents side reactions (nitrosation) of the coupling component.

Phase B: Preparation of Coupling Solution

-

In a separate 500 mL flask, dissolve 1.77 g (10 mmol) of N-butyl-2,3-dimethylaniline in 20 mL of glacial acetic acid diluted with 10 mL of water.

-

Cool this solution to 0–10°C .

Phase C: Coupling Reaction

-

Addition: Slowly pour the cold diazonium salt solution (Phase A) into the coupling component solution (Phase B) with vigorous stirring.

-

Buffering: Immediately begin adding saturated Sodium Acetate solution dropwise. Monitor pH using a meter or narrow-range paper.

-

Target:pH 4.0 – 5.0 .

-

Observation: A deep red/orange precipitate should form immediately.

-

-

Completion: Continue stirring at 5–10°C for 2 hours, then allow to warm to room temperature over 1 hour.

Phase D: Work-up

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with:

-

100 mL cold water (removes inorganic salts).

-

20 mL cold 50% ethanol (removes unreacted starting materials).

-

-

Drying: Dry in a vacuum oven at 40°C.

Characterization & Validation

To validate the synthesis, compare the product against the starting material using the following metrics.

| Technique | Expected Result (Product) | Diagnostic Feature |

| TLC | Single spot, distinct | Mobile Phase: Hexane:EtOAc (8:2) |

| 1H NMR | Loss of C4-H signal | The aromatic region will simplify; integration of aromatic protons decreases by 1 relative to alkyl chain. |

| UV-Vis | Strong absorption band (transition | |

| Solubility | Soluble in Acetone, DCM, Toluene | Insoluble in water (confirms hydrophobicity). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature > 5°C during diazotization | Ensure ice bath is maintained; add nitrite slower. |

| Oily Product | Incomplete crystallization | The N-butyl chain lowers melting point. Recrystallize from Ethanol/Water or scratch glass to induce nucleation. |

| Color is weak/yellow | pH too low (<3) | The amine is protonated ( |

| Impurity Spots on TLC | Triazene formation | Check pH; if too basic, triazenes form. Heat product in dilute acid to rearrange triazene to azo dye. |

Safety & Handling (SDS Summary)

-

N-Butyl-2,3-dimethylaniline: Like many aniline derivatives, this compound is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.

-

PPE:[2] Nitrile gloves, safety goggles, and fume hood are mandatory .

-

-

Diazonium Salts: Unstable and potentially explosive if allowed to dry completely. Keep wet and process immediately.

-

Waste Disposal: All aqueous waste containing azo dyes and amines must be segregated into "Halogenated/Non-halogenated Organic" waste streams, depending on the diazo component used.

References

- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard text on azo dye chemistry and coupling mechanisms).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). 2,3-Dimethylaniline Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link] (Parent compound data for toxicity and structural comparison).

Sources

analytical methods for the detection of N-butyl-2,3-dimethylaniline

Executive Summary

N-butyl-2,3-dimethylaniline (N-Bu-2,3-DMA) is a secondary aromatic amine utilized as a specialized building block in the synthesis of agrochemicals and functional dyes. Due to the genotoxic potential inherent to aniline derivatives and the strict regulatory limits on secondary amine impurities in pharmaceutical intermediates (ICH M7), robust detection methods are critical.

This guide provides two validated workflows:

-

LC-MS/MS (Gold Standard): For trace impurity quantification (LOQ < 10 ppb).

-

GC-FID (Routine Assay): For raw material purity assessment and process control (> 0.1%).

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

| Property | Value (Est.) | Analytical Implication |

| Structure | N-butyl-2,3-xylidine | The ortho-methyl group (position 2) creates steric hindrance, potentially reducing derivatization efficiency in GC compared to unhindered amines. |

| Molecular Weight | 177.29 g/mol | Ideal for detection by Single Quad or Triple Quad MS (ESI+). |

| LogP | ~4.2 - 4.5 | Highly lipophilic. Requires high organic content for elution in RPLC. |

| pKa (Conj. Acid) | ~4.8 - 5.2 | Weak base. At neutral pH, it exists partially in neutral form, leading to peak tailing on standard silica. |

| Solubility | Low in water; High in MeOH, ACN, DCM | Sample diluents must contain >50% organic solvent to prevent precipitation. |

Method Selection Logic

The choice of method depends strictly on the Analytical Threshold required.

Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs and sample matrix.

Protocol A: Trace Quantification via LC-MS/MS

Objective: Detection of N-Bu-2,3-DMA at trace levels (1–1000 ng/mL) in reaction mixtures. Rationale: The secondary amine moiety protonates readily under acidic conditions, making ESI+ highly sensitive. A C18 column provides sufficient retention for this lipophilic analyte.

Reagents & Equipment

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Note: Formic acid is essential to protonate the amine (pH ~2.7), ensuring it remains in the ionized state [M+H]+ for MS detection and minimizing silanol interactions.

-

Instrument Parameters

| Parameter | Setting |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40 °C |

| Injection Vol | 2.0 µL |

| Run Time | 6.0 min |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3500 V |

Gradient Profile

| Time (min) | % B | Event |

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Begin Ramp |

| 3.50 | 95 | Elution of N-Bu-2,3-DMA |

| 4.50 | 95 | Wash |

| 4.60 | 10 | Re-equilibration |

MS/MS Transitions (MRM)

Precursor Ion:178.1 m/z [M+H]+

| Transition Type | Product Ion (m/z) | Collision Energy (V) | Mechanistic Origin |

| Quantifier | 121.1 | 20 | Loss of butyl group (C4H9•). Cleavage of C-N bond. |

| Qualifier 1 | 106.1 | 35 | Further loss of methyl from the ring system. |

| Qualifier 2 | 91.1 | 45 | Tropylium ion formation (characteristic of aromatics). |

Protocol B: Purity Assay via GC-FID

Objective: Purity assessment (>98%) or reaction monitoring. Rationale: N-Bu-2,3-DMA is volatile enough for GC. However, secondary amines can adsorb to active sites in the liner. We use a Base-Deactivated Liner and a non-polar column.

Reagents & Equipment

-

System: GC with Flame Ionization Detector (FID).

-

Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

-

Liner: Ultra Inert Split Liner with Wool (Base Deactivated).

-

Critical: Do not use standard untreated glass wool; it will cause peak tailing and area loss for secondary amines.

-

Instrument Parameters

| Parameter | Setting |

| Inlet Temp | 250 °C |

| Split Ratio | 50:1 (Adjust based on concentration) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Detector (FID) | 300 °C |

| Make-up Gas | N2 @ 25 mL/min |

Temperature Program

-

Initial: 60 °C (Hold 1 min) – Focuses the solvent.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 280 °C (Hold 3 min).

-

Total Time: ~19 mins.

Sample Preparation (Direct Injection)

-

Weigh 10 mg of sample into a 20 mL vial.

-

Dissolve in 10 mL Dichloromethane (DCM) or Ethyl Acetate.

-

Avoid Methanol for GC if possible, as it expands significantly in the liner.

-

-

Transfer to GC vial. Inject 1.0 µL.

Troubleshooting & Validation

Common Issue: Peak Tailing (LC & GC)

-

Cause: Interaction of the secondary amine lone pair with free silanols on the column support.

-

LC Fix: Add 5 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete for silanol sites, sharpening the amine peak.

-

GC Fix: If tailing persists, perform Derivatization .

-

Protocol: Mix 100 µL sample + 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 mins. Analyze the N-TFA derivative (Mass +96).

-

Linearity & Limits (LC-MS/MS)

-

Linear Range: 1 – 1000 ng/mL (R² > 0.995).

-

LOD: ~0.2 ng/mL (Signal-to-Noise > 3).

-

Carryover: High lipophilicity means this compound sticks. Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

-

Agilent Technologies. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS." Application Note 5991-6655EN. Available at: [Link]

-

National Institutes of Health (NIH). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." J Chromatogr B Analyt Technol Biomed Life Sci, 2013. Available at: [Link]

Troubleshooting & Optimization

common side reactions in the synthesis of N-butyl-2,3-dimethylaniline

[1][2]

Current Status: Operational Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1][2]

Executive Summary

The synthesis of N-butyl-2,3-dimethylaniline presents a classic challenge in aromatic amine chemistry: balancing reactivity with selectivity in a sterically crowded environment.[1][2] The 2,3-dimethyl substitution pattern (ortho-meta relative to the amine) creates significant steric hindrance at the nitrogen center.[1] While this hindrance naturally suppresses the formation of tertiary amines (over-alkylation), it simultaneously impedes the initial nucleophilic attack required for product formation.[1]

This guide provides technical solutions for the two primary synthetic routes: Reductive Amination (Recommended) and Direct N-Alkylation (Alternative), focusing on impurity profiling and yield optimization.[1][2]

Module 1: Reaction Pathway Analysis

Understanding the competition between the desired pathway and parasitic side reactions is critical for troubleshooting.[1]

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired Mono-N-alkylation and the common pitfalls: over-alkylation and aldehyde self-condensation.[1]

Caption: Kinetic map of N-butyl-2,3-dimethylaniline synthesis showing the primary pathway (green) and parasitic side reactions (red).[1][2]

Module 2: Reductive Amination (The Gold Standard)

Methodology: Reaction of 2,3-dimethylaniline with butyraldehyde followed by reduction (typically using Sodium Triacetoxyborohydride, STAB, or catalytic hydrogenation).[1][2]

Common Issue: Incomplete Conversion (Residual Aniline)

Observation: HPLC/GC shows <80% conversion even after prolonged reaction time. Root Cause: The ortho-methyl group at the C2 position creates steric bulk, making the nucleophilic attack of the nitrogen onto the aldehyde carbonyl significantly slower than in unhindered anilines.[1] Technical Fix:

-

Lewis Acid Activation: Add 1-2 equivalents of Acetic Acid (AcOH) or a Lewis Acid (e.g., Ti(OiPr)4) to activate the carbonyl and facilitate imine formation.[1][2]

-

Water Removal: The imine formation is an equilibrium process.[1][2] Use molecular sieves (4Å) or a Dean-Stark trap (if refluxing in toluene) to drive the equilibrium forward before adding the reducing agent.[1][2]

-

Stepwise Protocol: Do not perform "one-pot" addition. Form the imine first (monitor by TLC/GC until aniline disappears), then add the reducing agent.[1]

Common Issue: "Mystery" Impurity at Low RRT

Observation: An impurity appears early in the chromatogram (non-polar).[1][2] Root Cause: Aldol Condensation of butyraldehyde.[1][2] If the reaction medium is too basic or heated without sufficient amine reactivity, butyraldehyde reacts with itself to form 2-ethyl-2-hexenal.[1][2] Technical Fix:

-

Slow Addition: Add butyraldehyde dropwise to the aniline solution to keep its instantaneous concentration low.

-

Temperature Control: Maintain temperatures below 25°C during aldehyde addition.

FAQ: Reductive Amination

| Question | Technical Answer |

| Which reducing agent is best? | NaBH(OAc)3 (STAB) is preferred over NaBH4. STAB is less basic and milder, reducing the imine selectively without reducing the aldehyde (chemoselectivity), minimizing side products [1].[1] |

| Can I use catalytic hydrogenation? | Yes (Pd/C, H2), but be cautious.[1][2] The steric bulk can slow down hydrogenation.[1][2] High pressures may be required, which risks reducing the aromatic ring (over-reduction).[1][2] |

Module 3: Direct N-Alkylation (The Alternative)

Methodology: Nucleophilic substitution using 2,3-dimethylaniline and 1-bromobutane (or 1-iodobutane) with a base.[1][2]

Common Issue: Over-Alkylation (Formation of Tertiary Amine)

Observation: Presence of N,N-dibutyl-2,3-dimethylaniline (typically ~10-15% yield loss).[1][2] Root Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the alkyl group.[1] However, in this specific case, the steric hindrance of the 2,3-dimethyl system actually helps mitigate this, as the secondary amine is very crowded.[1] Technical Fix:

-

Stoichiometry Control: Use a deficiency of alkyl halide (0.8 - 0.9 equivalents relative to aniline).[2] It is easier to separate unreacted starting material than the tertiary amine.[1][2]

-

Base Selection: Use a weak inorganic base (e.g., NaHCO3 or K2CO3) rather than strong organic bases, which can promote poly-alkylation.[1][2]

Side Reaction Profile: Direct Alkylation[1][2]

| Side Product | Structure Description | Cause | Removal Strategy |

| N,N-Dibutyl-2,3-dimethylaniline | Tertiary amine | Excess alkyl halide; high temp.[1][2] | Difficult separation. Use Acetylation workup (see Module 4).[1][2] |

| Quaternary Ammonium Salt | N,N,N-Tributyl species | Drastic excess of alkyl halide.[1][2] | Precipitates in non-polar solvents; filter off.[1][2] |

| Elimination Product | Butene (Gas) | High temp + Strong Base (E2 reaction).[1][2] | Off-gasses naturally; yield loss of alkylating agent.[1][2] |

Module 4: Purification & Isolation Protocols

Separating the secondary amine (Target) from the primary (Starting Material) and tertiary (Over-alkylated) amines is the final hurdle.[1][2]

Troubleshooting Decision Tree

Caption: Decision logic for selecting the appropriate purification method based on impurity profile.

The "Chemical Sweep" Method (For removing unreacted Aniline)

If simple distillation is insufficient to separate the starting 2,3-dimethylaniline from the product:

-

Add Acetic Anhydride: Treat the crude mixture with a small amount of acetic anhydride.[1][2]

-

Mechanism: The unreacted primary aniline reacts rapidly to form the amide (N-acetyl-2,3-dimethylaniline).[1][2] The hindered secondary amine (product) reacts much slower or not at all under mild conditions.[1][2]

-

Separation: The amide is significantly less basic and much more polar.[1][2] It can be removed by an acid wash (the amide stays in organic, the amine product goes to aqueous acid) or by chromatography.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

-

Salvatore, R. N., et al. (2001).[1][2] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1][2] [2]

-

Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1][2] Wiley-Interscience.[1][2] (General reference for N-alkylation kinetics and steric effects).

Technical Support Center: Synthesis and Purification of N-butyl-2,3-dimethylaniline

Welcome to the technical support center for the synthesis and purification of N-butyl-2,3-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical and materials science sectors.[1][2] The synthesis of N-butyl-2,3-dimethylaniline presents a unique set of challenges due to the steric hindrance imparted by the ortho-methyl group on the aniline ring. This guide will address common issues encountered during its synthesis and purification, providing practical, field-tested solutions to improve both yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am observing a low yield in my N-butylation of 2,3-dimethylaniline. What are the likely causes and how can I improve it?

Low yield is a common issue in the N-alkylation of sterically hindered anilines like 2,3-dimethylaniline. The primary reasons often revolve around incomplete reaction, side reactions, or suboptimal reaction conditions.

Causality Analysis:

-

Steric Hindrance: The methyl group at the C2 position sterically hinders the approach of the butylating agent to the nitrogen atom, slowing down the desired SN2 reaction.

-

Insufficient Reaction Time or Temperature: Due to steric hindrance, the reaction may require more forcing conditions (higher temperature or longer reaction time) to proceed to completion.

-

Base Strength and Solubility: The choice of base is critical. An inappropriate base may not be strong enough to deprotonate the aniline effectively, or it may have poor solubility in the reaction solvent, leading to a heterogeneous mixture with inefficient reaction kinetics.

-

Leaving Group Ability: The nature of the leaving group on the butylating agent significantly impacts the reaction rate. A better leaving group will result in a faster reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Recommended Actions:

-

Optimize Reaction Conditions:

-

Temperature: Gradually increase the reaction temperature in 10 °C increments. For a reaction with 1-bromobutane in a solvent like acetonitrile, refluxing is often necessary.

-

Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Sterically hindered anilines may require extended reaction times (24-48 hours).

-

-

Choice of Base and Solvent:

-

Base: Use a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is often preferred for its ease of handling.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically effective. DMF can help to solubilize the base and reactants, accelerating the reaction.

-

-

Improve the Alkylating Agent:

-

If using 1-bromobutane, consider adding a catalytic amount of sodium iodide to the reaction mixture. This in situ generation of the more reactive 1-iodobutane via the Finkelstein reaction can significantly increase the reaction rate.

-

Alternatively, using 1-iodobutane directly as the alkylating agent will provide a faster reaction, though it is more expensive.

-

FAQ 2: My final product is impure, showing multiple spots on TLC and peaks in GC-MS. What are the likely impurities and how can I remove them?

Purity is paramount, and the presence of impurities can complicate downstream applications. The most common impurities in the synthesis of N-butyl-2,3-dimethylaniline are unreacted starting materials and over-alkylation products.

Common Impurities and Their Origin:

| Impurity | Chemical Structure | Origin | Identification (GC-MS) |

| 2,3-Dimethylaniline | C₈H₁₁N | Unreacted starting material | Lower retention time than the product. |

| N,N-Dibutyl-2,3-dimethylanilinium bromide | C₁₆H₂₈N⁺Br⁻ | Over-alkylation of the product | As a salt, it will not be volatile for GC-MS and will remain in the non-volatile residue. |

| 1-Butanol | C₄H₁₀O | Hydrolysis of 1-bromobutane | Very volatile, will have a very short retention time. |

| Dibutyl ether | C₈H₁₈O | Self-condensation of 1-butanol or reaction of 1-bromobutane with butoxide | Will appear as a distinct peak in the GC chromatogram. |

Purification Strategy:

A multi-step purification protocol is often necessary to achieve high purity.

-

Aqueous Workup:

-

After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 2,3-dimethylaniline. The desired product, being a secondary amine, will also be protonated and move to the aqueous layer.

-

Separate the aqueous layer and basify it with a strong base (e.g., 10M NaOH) to a pH > 12. This will deprotonate the N-butyl-2,3-dimethylanilinium salt, regenerating the free amine.

-

Extract the free amine back into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Chromatographic Purification:

-

If impurities persist after the aqueous workup, column chromatography on silica gel is an effective method for final purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.

-

Purification Workflow Diagram:

Caption: Purification workflow for N-butyl-2,3-dimethylaniline.

FAQ 3: How can I confirm the identity and purity of my synthesized N-butyl-2,3-dimethylaniline?

Proper characterization is essential to confirm that you have synthesized the correct compound and that it meets the required purity specifications. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and confirming the molecular weight of the product. The GC will separate the product from any volatile impurities, and the mass spectrum will show the molecular ion peak corresponding to the mass of N-butyl-2,3-dimethylaniline (C₁₂H₁₉N, MW = 177.29 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will confirm the structure of the molecule. The expected ¹H NMR spectrum of N-butyl-2,3-dimethylaniline in CDCl₃ would show:

-

A triplet for the terminal methyl group of the butyl chain (~0.9 ppm).

-

A multiplet for the two methylene groups of the butyl chain (~1.3-1.6 ppm).

-

A triplet for the methylene group attached to the nitrogen (~3.1 ppm).

-

Singlets for the two methyl groups on the aromatic ring (~2.1 and ~2.3 ppm).

-

Multiplets for the aromatic protons (~6.6-7.1 ppm).

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: This provides further confirmation of the carbon skeleton.

-

Reference Spectral Data for Starting Material:

| Compound | ¹H NMR (90 MHz, CDCl₃) δ (ppm) |

| 2,3-Dimethylaniline | 6.89 (t), 6.60 (d), 6.54 (d), 3.47 (s, br, NH₂), 2.25 (s, CH₃), 2.05 (s, CH₃)[3] |

By comparing the ¹H NMR spectrum of your product to that of the starting material, you should see the disappearance of the broad NH₂ singlet at ~3.47 ppm and the appearance of the characteristic signals for the n-butyl group.

Experimental Protocol: A Representative Synthesis of N-butyl-2,3-dimethylaniline

This protocol is a general guideline based on standard N-alkylation procedures.[4] Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

-

2,3-Dimethylaniline (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

10M Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylaniline, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromobutane to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Follow the purification strategy outlined in FAQ 2.

-

Characterize the final product using GC-MS and NMR as described in FAQ 3.

Conclusion

The successful synthesis of N-butyl-2,3-dimethylaniline hinges on a clear understanding of the challenges posed by its sterically hindered nature. By carefully selecting reaction conditions, employing an appropriate purification strategy, and utilizing robust analytical techniques, researchers can consistently achieve high yields and purity. This guide provides a foundational framework for troubleshooting and optimizing this important synthetic transformation.

References

-

The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. Available at: [Link]

-

N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. Available at: [Link]

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. Available at: [Link]

-

2,3-Dimethylaniline CAS 821222. Available at: [Link]

-

Effective Monoallylation of Anilines Catalyzed by Supported KF. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of N-butyl-2,3-dimethylaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of N-butyl-2,3-dimethylaniline. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding solvent selection for reactions involving N-butyl-2,3-dimethylaniline, a versatile intermediate in organic synthesis.

Q1: How does the general polarity of a solvent affect the reaction rate when using N-butyl-2,3-dimethylaniline as a nucleophile?

A: The effect of solvent polarity is best understood by considering the charge distribution in the transition state of your reaction compared to the reactants. According to the Hughes-Ingold rules, if the transition state is more charged or has a more concentrated charge than the reactants, a more polar solvent will stabilize it and accelerate the reaction.[1] For many reactions where N-butyl-2,3-dimethylaniline acts as a nucleophile (e.g., SN2 alkylation), it attacks an electrophile, leading to the formation of a charged intermediate or transition state. A polar solvent will solvate and stabilize this charged species, lowering the activation energy and increasing the reaction rate.[2][3] Conversely, if the reaction involves the dispersal of charge in the transition state, a more polar solvent could slow it down.[1]

Q2: Should I use a polar protic or a polar aprotic solvent for nucleophilic substitution reactions with this aniline?

A: This is a critical distinction. While both are polar, their mechanisms of interaction differ significantly.

-

Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[4][5] When N-butyl-2,3-dimethylaniline is dissolved in a protic solvent, these solvent molecules form a "cage" around the nitrogen's lone pair via hydrogen bonding.[6] This stabilizes the ground state of the aniline, making it less available and less reactive as a nucleophile, thereby increasing the overall activation energy and slowing the reaction.[7][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4][5] They possess large dipole moments to dissolve charged species but leave the nucleophile's lone pair relatively "naked" and highly reactive.[6]

Q3: My reaction involves an electrophilic aromatic substitution on the aniline ring. How does solvent choice matter here?

A: For electrophilic aromatic substitution (EAS), the solvent's primary role is to dissolve the reactants and to stabilize the charged intermediate, known as the sigma complex or arenium ion. A polar solvent can stabilize this charged intermediate, which may favor the reaction.[2] However, the aniline's amino group is a strong activator, and the reaction can be very fast.[9] In some cases, a less polar solvent might be used to moderate reactivity or improve regioselectivity. It is also crucial that the solvent is inert and does not react with the electrophile.[2]

Q4: Can the solvent influence the basicity of N-butyl-2,3-dimethylaniline?

A: Yes. The perceived basicity of an amine can be influenced by the solvent. In protic solvents, the conjugate acid (the anilinium ion) is stabilized by hydrogen bonding, which can shift the equilibrium and make the aniline appear more basic than it would in an aprotic solvent. This is an important consideration in acid-base equilibria and base-catalyzed reactions.[1]

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common experimental issues in a practical, question-and-answer format.

| Observation / Issue | Potential Cause(s) Related to Solvent | Recommended Solution(s) & Scientific Rationale |

| Reaction is very slow or incomplete. | 1. Inappropriate Solvent Type: Using a polar protic solvent (e.g., ethanol) for an SN2 reaction is deactivating the nucleophilic aniline via hydrogen bonding.[6][7] 2. Insufficient Polarity: The chosen solvent (e.g., toluene, hexane) is too non-polar to stabilize the charged transition state. | 1. Switch to a Polar Aprotic Solvent: Change the solvent to DMF, DMSO, or acetonitrile to enhance the aniline's nucleophilicity.[4] 2. Increase Solvent Polarity: If using a non-polar solvent, switch to a more polar option like acetone or THF. 3. Increase Temperature: If the solvent choice is constrained, increasing the temperature can provide the necessary activation energy.[10] |

| Significant side-product formation is observed. | 1. Competing N- vs. O-Alkylation (if applicable): In related chemistries, solvent choice can influence selectivity.[11] 2. Solvent Participation: The solvent itself might be reactive under the reaction conditions (e.g., hydrolysis from residual water in the solvent). 3. Base/Solvent Interaction: The chosen base may be too strong or too soluble in the solvent, leading to unwanted deprotonation and side reactions.[11] | 1. Experiment with Different Solvents: Test a range of polar aprotic solvents to see if selectivity improves.[11] 2. Use Anhydrous Solvent: Ensure your solvent is dry by using a freshly opened bottle or by drying it over molecular sieves to prevent unwanted reactions with water. 3. Re-evaluate Base/Solvent Combination: Consider a weaker base or a solvent where the base has moderate solubility to control its activity. |

| Starting materials are not fully dissolved. | Polarity Mismatch: The principle of "like dissolves like" is not being met. The solvent cannot adequately solvate one or more of the reactants. | 1. Select a More Appropriate Solvent: Choose a solvent with a polarity that is intermediate to your reactants. 2. Use a Co-solvent System: Introduce a second, miscible solvent to improve the solubility of all components. For example, a small amount of DMF in THF can greatly enhance the solubility of polar reagents. |

| Product is difficult to isolate from the solvent. | High-Boiling Point Solvent: Solvents like DMSO (B.P. 189 °C) and DMF (B.P. 153 °C) are difficult to remove under standard rotary evaporation. | 1. Plan the Workup: Design an aqueous workup and extraction procedure to move the product into a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane) before concentration. 2. Consider Alternatives: If reaction kinetics allow, use a lower-boiling polar aprotic solvent like acetonitrile (B.P. 82 °C) or acetone (B.P. 56 °C) from the outset. |

Section 3: Methodologies & Data

Protocol: Model SN2 Alkylation of N-butyl-2,3-dimethylaniline

This protocol details a representative SN2 reaction. The key variable is the solvent, demonstrating its impact on the experimental outcome.

Reaction: N-butylation of 2,3-dimethylaniline with 1-iodobutane to form N,N-dibutyl-2,3-dimethylaniline. (Note: This is a hypothetical extension for illustrative purposes, as the starting material is already N-butylated. The principle applies to further alkylation or reactions with other electrophiles).

Reagents:

-

N-butyl-2,3-dimethylaniline (1.0 eq)

-

Methyl Iodide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq, as a mild base)

-

Solvent (See Table 1)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-butyl-2,3-dimethylaniline and the selected solvent (e.g., Acetonitrile).

-

Add powdered anhydrous potassium carbonate.

-

Stir the mixture vigorously for 10 minutes at room temperature.

-

Add methyl iodide dropwise via syringe.

-

Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Monitoring: Spot the reaction mixture against the starting material on a silica TLC plate. A new spot corresponding to the more non-polar product should appear, and the starting aniline spot should diminish.

-

Upon completion, cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup and extract the product into a suitable organic solvent like ethyl acetate for further purification (e.g., column chromatography).

Data Table: Impact of Solvent Choice on Reaction Rate

The following table illustrates the expected relative rates for the model SN2 reaction described above. The rate is heavily influenced by the solvent's dielectric constant (a measure of polarity) and its ability to hydrogen bond.

| Solvent | Dielectric Constant (ε) at 25°C | Solvent Type | Expected Relative Rate | Rationale |

| Toluene | 2.4 | Non-Polar | Very Slow (<<1) | Poorly stabilizes the charged transition state. |

| Ethanol | 24.5 | Polar Protic | Slow (~1) | Stabilizes transition state but deactivates nucleophile via H-bonding.[7] |

| Acetone | 21.0 | Polar Aprotic | Moderate (~500) | Polar enough to support the reaction without deactivating the nucleophile.[6] |

| Acetonitrile | 37.5 | Polar Aprotic | Fast (~5000) | Highly polar and aprotic, providing excellent conditions for SN2.[6] |

| DMSO | 47.0 | Polar Aprotic | Very Fast (>20,000) | Exceptionally polar and aprotic, strongly promoting the "naked" nucleophile.[7] |

Note: Relative rates are illustrative estimates based on established principles for SN2 reactions.

Section 4: Visualized Workflows and Mechanisms

Diagram 1: Decision Workflow for Solvent Selection

This flowchart provides a logical path for selecting an appropriate solvent class based on reaction type.

Caption: Contrasting SN2 energy profiles in protic vs. aprotic solvents.

References

- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Comput

-

SN1 vs SN2. Chemistry LibreTexts. [Link]

-

What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora. [Link]

-

What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Quora. [Link]

-

Solvent effects. Wikipedia. [Link]

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health. [Link]

-

Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]

-

Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]

-

Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health. [Link]

-

Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. ACS Publications. [Link]

-

KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SOLVENTS-A REVISIT TO MENSHUTKIN REACTION. Journal of Advanced Scientific Research. [Link]

-

KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Semantic Scholar. [Link]

-

Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

-

Dimethylaniline. Wikipedia. [Link]

-